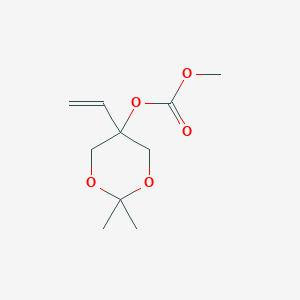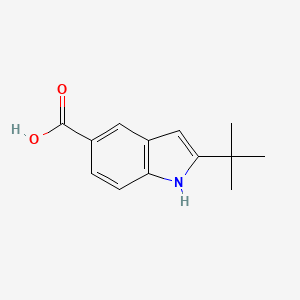
2-(tert-Butyl)-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-1H-indole-5-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group in this compound enhances its stability and lipophilicity, making it a valuable molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps . The tert-butyl group can be introduced using tert-butyl (dimethyl)silyl chloride in the presence of imidazole .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-Butyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(tert-Butyl)-1H-indole-5-carboxylic acid is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives and their interactions with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced stability and performance .
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The indole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
Comparaison Avec Des Composés Similaires
- 2-(tert-Butyl)-1H-indole-3-carboxylic acid
- 2-(tert-Butyl)-1H-indole-4-carboxylic acid
- 2-(tert-Butyl)-1H-indole-6-carboxylic acid
Comparison: Compared to other similar compounds, 2-(tert-Butyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the indole ring. This positional difference can significantly influence the compound’s reactivity, stability, and biological activity . The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable molecule in various applications .
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-tert-butyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)11-7-9-6-8(12(15)16)4-5-10(9)14-11/h4-7,14H,1-3H3,(H,15,16) |
Clé InChI |
CYZDIYCRQWXCGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



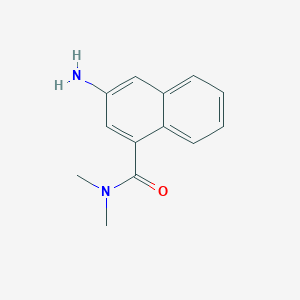


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
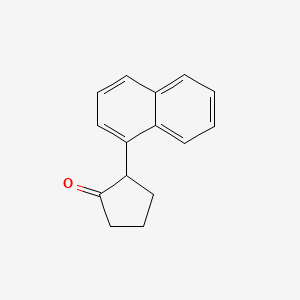
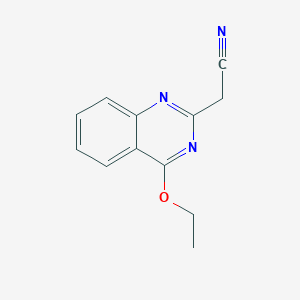
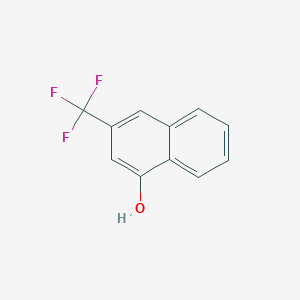


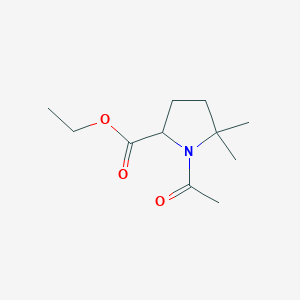
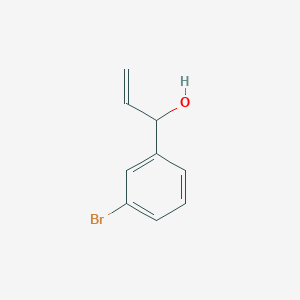
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
